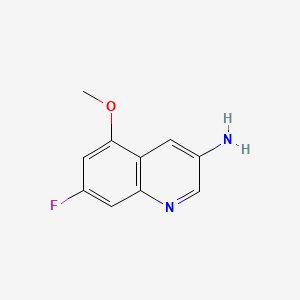

7-Fluoro-5-methoxyquinolin-3-amine

Description

7-Fluoro-5-methoxyquinolin-3-amine is a fluorinated quinoline derivative characterized by a fluorine atom at position 7, a methoxy group at position 5, and an amine group at position 3 of the quinoline scaffold. The molecular formula is C₁₀H₉FN₂O, with a molecular weight of 192.19 g/mol. The amine group at position 3 may enhance solubility or serve as a site for further functionalization .

Properties

IUPAC Name |

7-fluoro-5-methoxyquinolin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c1-14-10-3-6(11)2-9-8(10)4-7(12)5-13-9/h2-5H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLSVLZBDRXFFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=C(C=N2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-5-methoxyquinolin-3-amine typically involves the nucleophilic substitution of a fluorine atom on a quinoline ring. One common method includes the reaction of 5,7-difluoroquinoline with sodium methoxide in liquid ammonia at low temperatures (218–240 K), resulting in a mixture of 5-methoxy-7-fluoroquinoline and 5-fluoro-7-methoxyquinoline .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-5-methoxyquinolin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Sodium methoxide in liquid ammonia is a typical reagent for nucleophilic substitution.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

While the search results do not offer comprehensive data tables or case studies specifically on "7-Fluoro-5-methoxyquinolin-3-amine," they do provide some information regarding its properties, potential applications, and related compounds.

Properties and potential biological activity:

- This compound is a chemical compound that belongs to the class of quinoline derivatives.

- The presence of a fluoro group at the 7-position, a methoxy group at the 5-position, and an amino group at the 3-position may contribute to its potential biological activity and utility in various chemical applications.

- Compounds with similar structures have shown significant pharmacological properties.

Potential applications:

While the search results do not explicitly detail the applications of this compound, they do highlight the potential applications of structurally similar compounds and related research areas:

- ** изучения взаимодействия:** Interaction studies involving 8-Fluoro-7-methoxyquinolin-3-amine (a similar compound) have focused on its binding affinity with biological targets like proteins and enzymes. Techniques such as molecular docking and spectroscopy are employed to evaluate these interactions.

- ** сходные соединения:**

- 7-Methoxyquinoline has demonstrated antimicrobial activity.

- 8-Hydroxyquinoline has exhibited anticancer properties.

- 6-Fluoroquinoline has been potent against certain bacterial strains.

- PET Imaging: A related compound, 3-fluoro-5-methylpyridin-4-amine (5Me3F4AP), is a novel trisubstituted K+ channel blocker with potential application in PET imaging .

Mechanism of Action

The mechanism of action of 7-Fluoro-5-methoxyquinolin-3-amine is not fully elucidated, but it is believed to involve interactions with bacterial enzymes such as DNA gyrase and topoisomerase IV. These interactions stabilize a covalent enzyme-DNA complex, leading to the cleavage of DNA strands and subsequent bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their potent antibacterial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7-Fluoro-5-methoxyquinolin-3-amine with structurally related compounds, focusing on molecular properties, substituent positions, and functional group impacts:

Key Structural and Functional Insights

Substituent Position Effects: Fluorine: In this compound, the fluorine at position 7 likely enhances metabolic stability and modulates electron density. Methoxy Group: The methoxy group at position 5 in the target compound may improve solubility compared to nitroquinoline derivatives (e.g., NQ1), which have bulkier benzyloxy groups.

Pharmacological Implications: Nitroquinolines (NQ1–NQ6): These compounds exhibit higher molecular weights (425–480 g/mol) due to nitro and benzyloxy groups, which may limit blood-brain barrier penetration compared to the target compound. Amine vs. Nitro Groups: The amine in this compound offers a site for protonation or hydrogen bonding, contrasting with the electron-withdrawing nitro groups in NQ1–NQ6, which are often associated with cytotoxicity.

Physical Properties: The hydroxyl group in NQ3 reduces its melting point (156°C) compared to NQ1 (222°C), highlighting how polar substituents influence crystallinity. 3-Fluoro-4-methoxyaniline’s lower melting point (81–84°C) reflects its simpler structure and lack of aromatic quinoline rigidity.

Biological Activity

7-Fluoro-5-methoxyquinolin-3-amine is a fluorinated quinoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a fluorine atom and a methoxy group on the quinoline ring, which significantly influence its biological properties. The presence of these substituents enhances the compound's lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are crucial for DNA replication and cell division. The compound stabilizes the enzyme-DNA complex, leading to DNA strand cleavage and subsequent bacterial cell death .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, yielding minimal inhibitory concentrations (MICs) that indicate potent antibacterial activity.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.0 |

| Escherichia coli | 2.0 |

| Pseudomonas aeruginosa | 4.0 |

| Streptococcus pyogenes | 2.5 |

These results suggest that the compound could serve as a potential therapeutic agent in treating bacterial infections .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and interfering with cell cycle progression. The specific mechanisms involve the modulation of signaling pathways associated with cell survival and proliferation.

Comparative Analysis with Similar Compounds

When compared to other fluorinated quinolines such as ciprofloxacin and levofloxacin, this compound exhibits unique biological activities due to its specific substitution pattern. This uniqueness can lead to enhanced efficacy against resistant bacterial strains.

| Compound | Target Enzyme | Activity |

|---|---|---|

| This compound | DNA gyrase, Topoisomerase IV | High |

| Ciprofloxacin | DNA gyrase | Moderate |

| Levofloxacin | Topoisomerase IV | Moderate |

The enhanced activity of this compound suggests it may be more effective against certain resistant strains .

Case Studies

- In Vivo Efficacy Against MRSA : In a mouse model infected with Methicillin-resistant Staphylococcus aureus (MRSA), administration of this compound resulted in a significant reduction in bacterial load compared to untreated controls, indicating its potential for treating resistant infections .

- Anticancer Effects on HeLa Cells : A study assessing the effects on HeLa cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity at low concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.